molecular formula C12H16O4 B12089403 2-(3,4,5-Trimethoxyphenyl)propanal

2-(3,4,5-Trimethoxyphenyl)propanal

Cat. No.: B12089403
M. Wt: 224.25 g/mol
InChI Key: SISUVRHVXSJNLJ-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)propanal, also known as 3,4,5-trimethoxyphenylpropionaldehyde, is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a trimethoxyphenyl group attached to a propanal moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)propanal typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to introduce the propanal group. One common method involves the use of Grignard reagents or organolithium compounds to form the corresponding alcohol, which is then oxidized to the aldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)propanal involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenylpropanoic acid
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

2-(3,4,5-Trimethoxyphenyl)propanal is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the propanal group allows for unique chemical transformations that are not possible with similar compounds such as 3,4,5-trimethoxybenzaldehyde .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)propanal

InChI

InChI=1S/C12H16O4/c1-8(7-13)9-5-10(14-2)12(16-4)11(6-9)15-3/h5-8H,1-4H3

InChI Key

SISUVRHVXSJNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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